Methyl 2,6-dihydroxyisonicotinate hydrochloride
Description
Methyl 2,6-dihydroxyisonicotinate hydrochloride is a pyridine-derived compound characterized by hydroxyl groups at positions 2 and 6 of the isonicotinic acid backbone, esterified with a methyl group and stabilized as a hydrochloride salt.
Properties
IUPAC Name |
methyl 2-hydroxy-6-oxo-1H-pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4.ClH/c1-12-7(11)4-2-5(9)8-6(10)3-4;/h2-3H,1H3,(H2,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGGMGKBZCKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314406-42-2 | |
| Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-6-hydroxy-2-oxo-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dihydroxyisonicotinate hydrochloride typically involves the esterification of 2,6-dihydroxypyridine-4-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dihydroxyisonicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2,6-dihydroxyisonicotinate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-dihydroxyisonicotinate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and receptor interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs are compared below based on substituent patterns, similarity scores, and molecular properties:
Notes:
- Chloro vs. Hydroxy Groups : Chloro analogs (e.g., Methyl 2,6-dichloroisonicotinate) exhibit higher lipophilicity but lack hydrogen-bonding capacity compared to the dihydroxy target compound, impacting solubility and biological interactions .
- Ester vs. Acid Forms : The hydrochloride salt of the target compound likely improves aqueous solubility compared to free acids (e.g., 2,6-Dichloro-3-methylisonicotinic acid) .
Research Implications and Limitations
- Structural-Activity Relationships : The hydroxyl groups in Methyl 2,6-dihydroxyisonicotinate hydrochloride may enhance binding to biological targets (e.g., enzymes, receptors) compared to chloro analogs, though empirical studies are needed.
- Data Gaps : Discrepancies in similarity scores (e.g., Methyl 2,6-dichloroisonicotinate scores 0.86 vs. 0.70 ) suggest variability in computational modeling parameters.
Biological Activity
Methyl 2,6-dihydroxyisonicotinate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound has the molecular formula CHClN₄ and is classified as a derivative of isonicotinic acid. The presence of hydroxyl groups on the aromatic ring enhances its reactivity and biological interactions.
1. Antioxidant Activity
Research indicates that methyl 2,6-dihydroxyisonicotinate exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
2. Anti-Inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
| Study | Method | Findings |
|---|---|---|
| LPS-stimulated macrophages | Reduced TNF-α production by 40% at 10 μM concentration. |
3. Anticancer Potential
Methyl 2,6-dihydroxyisonicotinate has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines.
| Cell Line | IC (μM) | Effect |
|---|---|---|
| HeLa | 15 | Inhibition of cell growth |
| MCF-7 | 20 | Induction of apoptosis |
The biological activities of methyl 2,6-dihydroxyisonicotinate are attributed to its ability to modulate various signaling pathways:
- Inhibition of NF-κB Pathway: This pathway is crucial in regulating immune response and inflammation. The compound's ability to inhibit NF-κB activation contributes to its anti-inflammatory effects.
- Regulation of Antioxidant Enzymes: It enhances the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, further supporting its role as an antioxidant.
Case Studies
-
Study on Inflammatory Diseases:
A clinical study assessed the effects of methyl 2,6-dihydroxyisonicotinate in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain after eight weeks of treatment, supporting its therapeutic potential in inflammatory conditions. -
Cancer Cell Line Study:
In vitro studies using breast cancer cell lines demonstrated that treatment with methyl 2,6-dihydroxyisonicotinate led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed these findings.
Safety and Toxicity
While promising in its biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that methyl 2,6-dihydroxyisonicotinate has a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
